2,3-Difluoro-6-nitrobenzoic acid

Description

Contextual Significance of Fluorinated Aromatic Carboxylic Acids in Chemical Research

Fluorinated aromatic carboxylic acids represent a cornerstone class of intermediates in modern chemical research, particularly in the realms of medicinal chemistry and materials science. hokudai.ac.jp The incorporation of fluorine atoms into organic molecules can profoundly alter their physical and chemical properties. tandfonline.commdpi.com Fluorine's high electronegativity and relatively small size allow it to modulate factors like lipophilicity, metabolic stability, and binding affinity to biological targets. tandfonline.comnih.govnih.gov

This strategic placement of fluorine can lead to enhanced drug potency, improved pharmacokinetic profiles, and greater stability against metabolic degradation. tandfonline.comnih.gov Consequently, these fluorinated building blocks are in high demand for the synthesis of new pharmaceuticals, agrochemicals, and advanced functional materials. hokudai.ac.jpchemimpex.com Research has focused on developing efficient methods, such as organic electrolysis and palladium-catalyzed C-H activation, to synthesize these valuable compounds, highlighting their importance in drug discovery and chemical innovation. hokudai.ac.jpresearch-in-germany.org

Structural Characteristics and Unique Features of 2,3-Difluoro-6-nitrobenzoic Acid

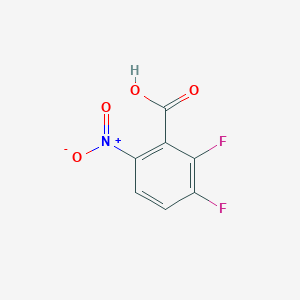

This compound is a polysubstituted aromatic compound with the chemical formula C₇H₃F₂NO₄. Its structure consists of a benzene (B151609) ring functionalized with a carboxylic acid group (-COOH), a nitro group (-NO₂), and two fluorine atoms (-F). The substituents are arranged in a specific pattern: the carboxylic acid is at position 1, the two fluorine atoms are at positions 2 and 3, and the nitro group is at position 6. This precise arrangement of electron-withdrawing groups (fluorine and nitro) and the carboxylic acid function dictates the molecule's reactivity and electronic properties, making it a distinct and valuable synthetic intermediate.

While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and comparison with related isomers. The combination of the ortho- and meta-positioned fluorine atoms and the ortho-positioned nitro group relative to the carboxylic acid creates a unique electronic and steric environment, influencing its acidity and reactivity in subsequent chemical transformations.

Broader Research Landscape: Insights from Related Fluorinated Nitroaromatic Systems

The significance of this compound is best understood by examining its chemical relatives. The broader family of fluorinated nitroaromatic compounds is crucial in synthetic chemistry. For instance, isomers such as 2,6-Difluoro-3-nitrobenzoic acid and 2,4-Difluoro-6-nitrobenzoic acid are recognized as versatile intermediates for producing pharmaceuticals and agrochemicals. chemimpex.comchemscene.com The presence of reactive fluorine atoms and a nitro group allows for a range of chemical modifications. mdpi.com

A key precursor, 2,3-Difluoro-6-nitrophenol (B104600) , serves as a direct antecedent for various syntheses, including the preparation of quinoline (B57606) derivatives. chemicalbook.com Its synthesis is well-documented, often starting from 2,3,4-trifluoronitrobenzene, which undergoes nucleophilic substitution of the para-fluorine atom with a hydroxide (B78521). google.comprepchem.com The subsequent oxidation of the phenolic hydroxyl group would be a logical synthetic route to the target carboxylic acid. The study of these related systems, with their established synthetic pathways and applications, provides a framework for appreciating the potential utility of this compound as a specialized building block in organic synthesis.

Chemical Data Tables

The following tables provide key data for this compound and related compounds discussed in this article.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| This compound | C₇H₃F₂NO₄ | 203.10 | 186520-22-3 |

| 2,6-Difluoro-3-nitrobenzoic acid | C₇H₃F₂NO₄ | 203.10 nih.gov | 83141-10-0 nih.gov |

| 2,4-Difluoro-6-nitrobenzoic acid | C₇H₃F₂NO₄ | 203.10 chemscene.com | 1690669-99-8 chemscene.com |

| 2,3-Difluoro-6-nitrophenol | C₆H₃F₂NO₃ | 175.09 sigmaaldrich.com | 82419-26-9 sigmaaldrich.com |

Table 2: Additional Properties of Related Compounds

| Compound Name | Melting Point (°C) | Appearance |

|---|---|---|

| 2,6-Difluoro-3-nitrobenzoic acid | 101 - 105 | White to light yellow powder/crystal |

| 2,3-Difluoro-6-nitrophenol | 60 - 62 sigmaaldrich.com | Solid sigmaaldrich.com |

Compound Index

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3F2NO4 |

|---|---|

Molecular Weight |

203.10 g/mol |

IUPAC Name |

2,3-difluoro-6-nitrobenzoic acid |

InChI |

InChI=1S/C7H3F2NO4/c8-3-1-2-4(10(13)14)5(6(3)9)7(11)12/h1-2H,(H,11,12) |

InChI Key |

JYWBDESWIRTDBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)O)F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3 Difluoro 6 Nitrobenzoic Acid

Strategic Approaches to Regioselective Synthesis

The arrangement of substituents on the benzene (B151609) ring in 2,3-Difluoro-6-nitrobenzoic acid presents a significant synthetic challenge. The regiochemical outcome of the electrophilic nitration and nucleophilic fluorination steps is critical and is dictated by the directing effects of the functional groups already present on the aromatic precursor.

The introduction of a nitro group at the C6 position, ortho to a fluorine atom and meta to the other, requires careful selection of the precursor and nitrating agent. A common strategy involves the nitration of a disubstituted benzene derivative where the existing groups direct the incoming nitro group to the desired position. For instance, the nitration of 2,3-difluorotoluene (B1304731) would be a potential route, followed by oxidation of the methyl group.

While direct nitration of 1,2-difluorobenzene (B135520) tends to yield 3,4-difluoronitrobenzene, alternative strategies using more complex precursors are often employed. acs.org For example, a multi-step synthesis starting from 2-methyl-3-fluoroaniline involves a nitration reaction to selectively generate N-(2-Methyl-3-fluoro-6-nitrophenyl)acetamide. patsnap.com This demonstrates how existing amino and methyl groups can be used to control the position of nitration.

The choice of nitrating conditions is also crucial. Classical methods often use a mixture of concentrated nitric acid and sulfuric acid. prepchem.com However, to improve regioselectivity and mitigate the harsh, corrosive nature of this mixture, alternative systems are being explored. nih.gov These include using milder conditions, such as dilute nitric acid in the presence of a surfactant like sodium dodecylsulfate, which can enhance regioselectivity. rsc.orgresearchgate.net The use of solid acid catalysts like zeolites also represents a cleaner and more selective approach to nitration. acs.org

Table 1: Comparison of Nitration Methods for Aromatic Compounds

| Nitrating Agent/System | Substrate Example | Key Features | Reference |

|---|---|---|---|

| 70% Nitric Acid / Conc. Sulfuric Acid | 2,6-Difluorobenzoic Acid | Standard, high-yield method for deactivated rings. prepchem.com | prepchem.com |

| Nitric Acid / Acetic Anhydride / Zeolite β | Toluene | Mild conditions, recyclable catalyst, high regioselectivity. acs.org | acs.org |

An alternative synthetic approach involves introducing the fluoro groups onto a pre-functionalized nitroaromatic ring. Nucleophilic aromatic substitution (SNAr) is a common method for this transformation. A key precursor for such a route is 2,3,4-trifluoronitrobenzene. In this molecule, the fluorine atom at the C4 position is activated by the electron-withdrawing nitro group and can be selectively replaced.

For example, reacting 2,3,4-trifluoronitrobenzene with a cyanide source, such as potassium cyanide in tert-butanol, can lead to the formation of 2,3-difluoro-6-nitrobenzonitrile (B2356266). google.com This reaction proceeds via an SNAr mechanism where the cyanide ion displaces the fluoride (B91410) at the para position relative to the nitro group. The resulting benzonitrile (B105546) can then be hydrolyzed to the target carboxylic acid.

Another pathway involves the partial hydrolysis of 2,3,4-trifluoronitrobenzene to form 2,3-difluoro-6-nitrophenol (B104600). prepchem.comgoogle.com This reaction can be achieved using an aqueous solution of an alkali metal hydroxide (B78521), sometimes in the absence of organic solvents, which highlights a greener approach. google.com The resulting phenol (B47542) could then, in principle, be converted to the carboxylic acid, although this is a more complex transformation.

Carboxylic Acid Group Incorporation and Modification Pathways

The final key functional group to be installed is the carboxylic acid. This can be achieved either by modifying a group already present on the ring or by direct carboxylation, though the former is more common for this specific molecule.

A robust and frequently utilized method for creating the benzoic acid moiety is the hydrolysis of a corresponding benzonitrile. The synthesis of 2,3-difluoro-6-nitrobenzonitrile from 2,3,4-trifluoronitrobenzene serves as a direct precursor to the final product. google.com

The hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH) is typically performed under strong acidic or basic conditions with heating. For instance, a patent describes the hydrolysis of 2-methyl-3-fluoro-6-nitrobenzonitrile using 80% sulfuric acid at 90°C for 18 hours to yield the corresponding benzoic acid. patsnap.com This method is effective, though it requires harsh conditions and a lengthy reaction time.

Table 2: Example of Benzonitrile Hydrolysis Conditions

| Precursor | Reagents | Temperature | Time | Product | Reference |

|---|

Process Optimization and Yield Enhancement in Multi-Step Preparations

Optimizing the multi-step synthesis of this compound is critical for its viability in industrial applications. This involves maximizing the yield of each step while minimizing reaction times and simplifying purification procedures.

Similarly, in nitration reactions, moving from traditional mixed-acid systems to catalyst-based methods can improve yields and simplify work-ups. acs.orgnih.gov The use of phase transfer catalysts in fluorination reactions can also enhance reaction rates and yields. google.com Careful control over purification at each stage, such as recrystallization or chromatography, is essential to ensure the purity of the intermediates, which directly impacts the quality and yield of the final product. prepchem.comprepchem.com

Principles of Sustainable Chemistry in this compound Synthesis

Applying the principles of green chemistry to the synthesis of complex molecules like this compound is an area of growing importance. This involves reducing waste, using less hazardous materials, and improving energy efficiency.

Several aspects of the synthetic routes discussed can be viewed through a sustainability lens. For example, the synthesis of 2,3-difluoro-6-nitrophenol from 2,3,4-trifluoronitrobenzene has been demonstrated to work in an aqueous solution of potassium hydroxide, completely avoiding the use of organic solvents. google.com This significantly reduces the environmental impact of the process.

Furthermore, the development of catalytic nitration systems, such as those using recyclable zeolites, offers a greener alternative to the stoichiometric use of corrosive concentrated sulfuric acid. acs.org These catalytic methods reduce waste and avoid the production of large quantities of acidic effluent. The exploration of non-traditional activation methods like ultrasonic irradiation or microwave heating for nitration in aqueous media also aligns with green chemistry principles by potentially reducing reaction times and energy consumption. nih.gov While not yet specifically reported for this compound, these sustainable approaches are highly relevant and represent the future direction of its synthesis. globalscientificjournal.comresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 2,3 Difluoro 6 Nitrobenzoic Acid

Transformations Involving the Nitro Functionality

The nitro group is a versatile functional group that can be transformed into various other functionalities, most notably an amino group, and it profoundly impacts the reactivity of the aromatic ring.

Catalytic and Reductive Conversion to Amines

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing a route to synthetically valuable anilines. This conversion is typically achieved through catalytic hydrogenation. For analogous compounds, such as 2,6-dichloro-3-nitrobenzoic acid, catalytic hydrogenation is a key step in multi-step syntheses. patsnap.com A common method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).

Another effective catalytic system for the reduction of nitroarenes involves the use of iron. Iron powder in the presence of an acid, such as hydrochloric acid or acetic acid, is a classic and cost-effective method for this transformation. The reaction proceeds through a series of single electron transfers from the iron metal to the nitro group. More modern approaches utilize iron-based catalysts in combination with silanes as reducing agents.

Rhodium complexes have also been shown to be effective catalysts for the selective reduction of the nitro group in nitrobenzoic acids. For instance, rhodium(I) complexes can catalyze the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid with high chemoselectivity, leaving the carboxylic acid group intact. researchgate.net This high selectivity is crucial when working with multifunctional molecules like 2,3-difluoro-6-nitrobenzoic acid.

| Catalyst System | Reactant | Product | Conditions | Reference |

| Catalytic Hydrogenation | 2,6-dichloro-3-nitrobenzoic acid | 2-fluoro-3-amino-6-chlorobenzoic acid methyl ester | H₂, catalyst | patsnap.com |

| Iron/Acid | Nitroarenes | Anilines | Fe, HCl or CH₃COOH | General Knowledge |

| Rhodium(I) complexes | 4-nitrobenzoic acid | 4-aminobenzoic acid | CO atmosphere, aqueous amine solution, 100°C | researchgate.net |

Influence of the Nitro Group on Nucleophilic Aromatic Substitution (NAS)

The nitro group is a powerful electron-withdrawing group, and its presence on the aromatic ring has a dramatic effect on the ring's susceptibility to nucleophilic attack. By withdrawing electron density from the ring, particularly from the ortho and para positions, the nitro group activates the ring towards nucleophilic aromatic substitution (SNAr). nih.govnih.gov In this compound, the nitro group is ortho to the fluorine atom at the 2-position and meta to the fluorine atom at the 3-position.

This positioning makes the fluorine atom at the 2-position particularly susceptible to displacement by nucleophiles. The attack of a nucleophile at this position generates a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, where the negative charge is delocalized onto the oxygen atoms of the nitro group. This stabilization of the intermediate significantly lowers the activation energy for the substitution reaction. nih.gov

The fluorine atom at the 3-position is less activated towards nucleophilic substitution because the stabilizing resonance effect of the nitro group does not extend to the meta position. Therefore, selective substitution of the fluorine at the 2-position can often be achieved. The high electronegativity of fluorine also contributes to the activation of the ring towards nucleophilic attack, even though the carbon-fluorine bond is very strong. The rate-determining step in SNAr is typically the attack of the nucleophile, not the cleavage of the carbon-halogen bond. nih.gov

Examples of SNAr reactions on related compounds, such as 4,5-difluoro-1,2-dinitrobenzene, demonstrate the ease with which fluorine atoms can be displaced by various nucleophiles like amines, alcohols, and thiols. nih.gov

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for the synthesis of a variety of derivatives, including esters and amides.

Esterification Reactions and Derivative Formation

Esterification of this compound can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. chemicalbook.comtruman.edu For example, the synthesis of methyl 2-fluoro-3-nitrobenzoate is accomplished by reacting 2-fluoro-3-nitrobenzoic acid with methanol (B129727) and concentrated sulfuric acid. chemicalbook.com Similarly, methyl 2,6-difluoro-3-nitrobenzoate can be prepared from the corresponding acid. chemimpex.com

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. Subsequent elimination of water yields the ester. To drive the equilibrium towards the product, the water is often removed as it is formed, for example, by azeotropic distillation. jk-sci.com

Alternatively, the carboxylic acid can be converted to a more reactive acyl halide, such as an acyl chloride, by treatment with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride can then be reacted with an alcohol to form the ester under milder conditions. chemicalbook.com

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| 2-Fluoro-3-nitrobenzoic acid | Methanol | Methyl 2-fluoro-3-nitrobenzoate | Concentrated H₂SO₄, 50°C | chemicalbook.com |

| 2,6-dichloro-3-nitrobenzoic acid | Methanol | Methyl 2,6-dichloro-3-nitrobenzoate | Concentrated H₂SO₄, reflux | patsnap.com |

| 3-Nitrobenzoic acid | Methanol | Methyl 3-nitrobenzoate | Concentrated H₂SO₄, reflux | truman.edu |

Amidation and Peptide Coupling Analogues

The carboxylic acid functionality of this compound can be readily converted to an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid. One common method involves the use of a coupling agent, such as a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond.

Another approach is to convert the carboxylic acid to its corresponding acyl chloride, as described for esterification, which then reacts rapidly with an amine to give the amide. In the synthesis of nitrobenzoic acid amide derivatives, the reaction of a nitrobenzoyl chloride with an amine in the presence of a base like triethylamine (B128534) is a common strategy. google.com

Catalytic methods for direct amidation have also been developed. For instance, boric acid has been shown to catalyze the condensation of benzoic acids and aromatic amines. nih.gov Niobium(V) oxide (Nb₂O₅) has also been reported as a reusable Lewis acid catalyst for the direct amidation of carboxylic acids with a wide range of amines. truman.edu

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group, of aromatic carboxylic acids is generally a difficult reaction. However, the presence of electron-withdrawing groups on the aromatic ring can facilitate this process. For electron-deficient benzoic acids, such as this compound, several modern methods for decarboxylation have been developed.

One approach involves photoredox catalysis. Under visible or UV light irradiation in the presence of an organic photoredox catalyst, benzoic acids can undergo decarboxylation to generate aryl radicals. chemicalbook.com These radicals can then be trapped by various reagents to form new carbon-carbon or carbon-heteroatom bonds.

Copper-mediated decarboxylative functionalization is another effective strategy for electron-deficient benzoic acids. For example, in the presence of a copper(I) promoter and a suitable halogen source, these acids can undergo decarboxylative halogenation. patsnap.com Similarly, decarboxylative cyanation can be achieved using potassium ferrocyanide as the cyanide source. These reactions typically proceed under aerobic conditions.

The decarboxylation of diaminobenzoic acids has also been studied, leading to the formation of the corresponding diaminoarenes. doubtnut.com While the conditions might differ due to the presence of electron-donating amino groups, it highlights the general principle of this transformation.

Reactivity Profiling of Aromatic Fluorine Substituents

The presence of two fluorine atoms on the aromatic ring of this compound, activated by a strong electron-withdrawing nitro group, makes them susceptible to nucleophilic attack. This reactivity is a cornerstone of the synthetic utility of this compound.

Nucleophilic Displacement of Fluorine Atoms

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of this compound. The electron-deficient aromatic ring, a consequence of the powerful inductive and resonance effects of the nitro group, facilitates the attack of nucleophiles. The fluorine atoms, being good leaving groups in this context, are readily displaced.

This reactivity is prominently exploited in the synthesis of quinolone antibiotics. For instance, analogous compounds like 2,3,4-trifluoronitrobenzene are key starting materials in the synthesis of ofloxacin. In these syntheses, a fluorine atom is displaced by a nucleophile, such as the secondary amine of N-methylpiperazine or a hydroxyl group. nih.gov The reaction with amines is a common strategy to introduce nitrogen-containing heterocycles into the aromatic core. nih.gov

The regioselectivity of the substitution is a critical aspect. In this compound, the fluorine at the 2-position is ortho to the activating nitro group, while the fluorine at the 3-position is meta. Generally, in SNAr reactions, the positions ortho and para to a strong electron-withdrawing group are the most activated. Therefore, the fluorine at the C-2 position is expected to be more reactive towards nucleophilic displacement than the fluorine at the C-3 position. This is due to the better stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the ortho position.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Activated Difluoronitro Aromatic Compounds

| Starting Material | Nucleophile | Product | Reaction Conditions | Reference |

| 2,3,4-Trifluoronitrobenzene | Potassium hydroxide (B78521) | 2-Hydroxy-3,4-difluoronitrobenzene | Aqueous solution | nih.gov |

| 9,10-Difluoro-3-methyl-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-oxo-6-carboxylic acid | N-methylpiperazine | Ofloxacin | Water, 60°C | nih.gov |

| 4,5-Difluoro-1,2-dinitrobenzene | Catechol | Dioxin derivative | Not specified | nih.gov |

| 2,4-Difluoronitrobenzene | Amines | Mono- and di-substituted amines | Not specified | nih.gov |

Note: This table presents data for analogous compounds to illustrate the typical reactivity.

Modulatory Effects of Fluorine on Aromatic Ring Reactivity

The fluorine atoms in this compound have a dual electronic effect on the aromatic ring. They exhibit a strong electron-withdrawing inductive effect (-I) due to their high electronegativity, which further deactivates the ring towards electrophilic attack but enhances its susceptibility to nucleophilic attack.

Electrophilic Aromatic Substitution (EAS) Patterns and Directivity

Electrophilic aromatic substitution on this compound is significantly more challenging than on benzene (B151609) due to the presence of three deactivating substituents: two fluorine atoms and a nitro group. The directing effects of these substituents determine the position of any potential electrophilic attack.

The nitro group is a strong deactivating group and a meta-director. xmu.edu.cnmasterorganicchemistry.com The fluorine atoms are also deactivating but are ortho, para-directors. masterorganicchemistry.com The carboxylic acid group is another deactivating, meta-directing substituent.

When multiple substituents are present on a benzene ring, their directing effects can either reinforce or oppose each other. In this compound, the situation is complex:

Nitro group (at C-6): Directs incoming electrophiles to the C-1 and C-5 positions (meta).

Fluorine (at C-2): Directs to the C-1, C-3, and C-5 positions (ortho and para).

Fluorine (at C-3): Directs to the C-2, C-4, and C-6 positions (ortho and para).

Carboxylic acid (at C-1): Directs to the C-3 and C-5 positions (meta).

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Effect |

| -NO2 | Strongly Deactivating | meta |

| -F | Deactivating | ortho, para |

| -COOH | Deactivating | meta |

Sophisticated Spectroscopic and Structural Characterization of 2,3 Difluoro 6 Nitrobenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2,3-difluoro-6-nitrobenzoic acid, ¹H, ¹³C, and ¹⁹F NMR would provide definitive evidence for its molecular connectivity and conformational preferences.

The specific substitution pattern of this compound gives rise to a unique set of NMR signals that can distinguish it from its other isomers, such as 2,6-difluoro-3-nitrobenzoic acid nih.gov and 2,4-difluoro-6-nitrobenzoic acid. chemscene.com

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two distinct aromatic proton signals. The proton at position 5 (H-5) would likely appear as a doublet of doublets, split by the adjacent proton at position 4 (H-4) and the fluorine at position 3. The H-4 proton would also be expected to be a doublet of doublets, with couplings to H-5 and the fluorine at position 3. The carboxylic acid proton would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The electron-withdrawing nature of the nitro and two fluoro groups would shift these aromatic proton signals downfield.

¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum would display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carboxyl carbon (C-7) would resonate at the lowest field (~165-175 ppm) due to the deshielding effect of the two oxygen atoms. docbrown.info The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons directly bonded to the electronegative fluorine (C-2, C-3) and nitro (C-6) groups would be significantly deshielded. The specific chemical shifts can be predicted by considering the additive effects of the substituents on the benzene (B151609) ring.

¹⁹F NMR Spectroscopy : ¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. alfa-chemistry.com Two distinct resonances would be expected for the two non-equivalent fluorine atoms at positions 2 and 3. The chemical shifts and the coupling between them (³JF-F) would be characteristic of their relative positions on the aromatic ring. Furthermore, couplings to the adjacent protons (³JH-F and ⁴JH-F) would be observable, providing further confirmation of the substitution pattern.

Predicted NMR Data for this compound

This table is predictive and based on data from analogous compounds.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | |||

| H-4 | 7.8 - 8.2 | dd | JH4-H5 = 8-9, JH4-F3 = 6-8 |

| H-5 | 7.4 - 7.7 | dd | JH5-H4 = 8-9, JH5-F3 = 1-2 |

| COOH | 10 - 13 | br s | |

| ¹³C | |||

| C-1 | ~130 | s | |

| C-2 | ~150 (d) | d | ¹JC-F ≈ 250 |

| C-3 | ~145 (d) | d | ¹JC-F ≈ 250 |

| C-4 | ~125 | s | |

| C-5 | ~120 | s | |

| C-6 | ~148 | s | |

| C-7 (COOH) | ~168 | s | |

| ¹⁹F | |||

| F-2 | -130 to -140 | d | ³JF2-F3 = 20-30 |

| F-3 | -140 to -150 | d | ³JF2-F3 = 20-30 |

The rotational barrier around the C-COOH bond and the C-NO₂ bond can give rise to conformational isomers. Variable-temperature NMR studies could provide insights into these dynamic processes. For instance, hindered rotation of the carboxyl group, influenced by the ortho-nitro and ortho-fluoro substituents, could lead to broadening of the signals at certain temperatures. However, at room temperature, it is likely that the rotation of the nitro group is fast on the NMR timescale. The conformation of the carboxylic acid group relative to the aromatic ring is a key feature that influences intermolecular interactions in the solid state. soton.ac.uk

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, revealing details about bond lengths, bond angles, and intermolecular interactions. chemicalbook.com While a crystal structure for this compound is not publicly available, we can infer its likely solid-state behavior from related structures.

Hydrogen Bonding : The primary and strongest intermolecular interaction in the solid state of this compound is expected to be the O-H···O hydrogen bond between the carboxylic acid moieties of two molecules, forming a characteristic R²₂(8) ring motif.

Halogen Bonding : The fluorine atoms in the molecule could potentially participate in halogen bonding interactions (C-F···O or C-F···N), where the electropositive region on the fluorine atom interacts with an electron-rich atom of a neighboring molecule. The presence of the electron-withdrawing nitro group would enhance the potential for such interactions.

Other Interactions : Pi-stacking interactions between the aromatic rings and C-H···O or C-H···F interactions may also play a role in stabilizing the crystal lattice. The interplay of these various non-covalent interactions will dictate the final three-dimensional architecture of the crystal. A study on 4-nitro-2-(trifluoromethyl)benzoic acid and its isomer revealed the formation of head-to-tail dimers via hydrogen bonding. researchgate.net

Predicted Crystallographic Data for this compound

This table is predictive and based on data from analogous compounds.

| Parameter | Predicted Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c, C2/c) |

| Key Intermolecular Interaction | O-H···O hydrogen bonding (Carboxylic acid dimer) |

| Potential Weaker Interactions | C-F···O/N halogen bonds, π-stacking, C-H···O/F hydrogen bonds |

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their chemical environment.

The FT-IR and Raman spectra of this compound would be characterized by vibrations of the carboxylic acid, nitro, and difluoro-substituted benzene ring.

Carboxylic Acid Vibrations : A broad O-H stretching band would be expected in the FT-IR spectrum in the region of 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid. The C=O stretching vibration would appear as a strong band around 1700-1730 cm⁻¹.

Nitro Group Vibrations : The asymmetric and symmetric stretching vibrations of the NO₂ group are expected to appear as strong bands around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

C-F Vibrations : Strong C-F stretching vibrations are typically observed in the 1100-1300 cm⁻¹ region of the FT-IR spectrum.

Aromatic Ring Vibrations : C-H stretching vibrations would be observed above 3000 cm⁻¹. The aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ range. Out-of-plane C-H bending vibrations would be seen at lower wavenumbers.

Theoretical calculations, such as those using Density Functional Theory (DFT), have been shown to be effective in predicting the vibrational spectra of substituted benzoic acids, which can aid in the assignment of experimental bands. researchgate.netnih.gov

Predicted Vibrational Frequencies (cm⁻¹) for this compound

This table is predictive and based on data from analogous compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H stretch (H-bonded) | 2500 - 3300 | Strong, Broad | Weak |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | Strong |

| C=O stretch | 1700 - 1730 | Strong | Medium |

| C=C stretch (aromatic) | 1400 - 1600 | Medium-Strong | Strong |

| NO₂ asymmetric stretch | 1520 - 1560 | Strong | Medium |

| NO₂ symmetric stretch | 1340 - 1370 | Strong | Strong |

| C-F stretch | 1100 - 1300 | Strong | Weak |

Functional Group Assignment and Vibrational Mode Analysis

The vibrational spectrum of this compound can be interpreted by assigning observed absorption bands to specific molecular vibrations. While a dedicated, fully assigned spectrum for this specific molecule is not widely published, a comprehensive analysis can be constructed based on well-established data from analogous compounds, such as other substituted nitrobenzoic acids and nitrobenzenes. scirp.orgresearchgate.net The primary functional groups—carboxylic acid, nitro group, and carbon-fluorine bonds—each exhibit characteristic vibrational frequencies.

The carboxylic acid group (-COOH) gives rise to several distinct bands. The most prominent is the carbonyl (C=O) stretching vibration, which typically appears as a very strong band in the infrared spectrum between 1690 and 1800 cm⁻¹. scirp.org The hydroxyl (O-H) stretch of the carboxylic acid is also characteristic, usually appearing as a very broad absorption in the 2500-3300 cm⁻¹ region due to strong hydrogen bonding between molecules in the solid state.

The nitro group (-NO₂) has two principal stretching vibrations: an asymmetric stretch (ν_as(NO₂)) and a symmetric stretch (ν_s(NO₂)). The asymmetric stretch is typically observed as a strong band in the 1500-1560 cm⁻¹ range, while the symmetric stretch appears at a lower frequency, generally between 1330 and 1390 cm⁻¹. researchgate.net Other vibrations associated with the nitro group, such as scissoring (δ(NO₂)) and wagging (w(NO₂)) modes, occur at lower wavenumbers. scirp.org

The carbon-fluorine (C-F) bonds on the aromatic ring also produce strong absorption bands, typically found in the 1100-1300 cm⁻¹ region. The precise location of these bands can be influenced by the substitution pattern on the benzene ring.

Table 1: Expected Vibrational Modes for this compound This table is based on data from analogous compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid (-COOH) | C=O Stretch | 1690 - 1800 | Very Strong |

| Nitro Group (-NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro Group (-NO₂) | Symmetric Stretch | 1330 - 1390 | Medium-Strong |

| Aromatic C-F | C-F Stretch | 1100 - 1300 | Strong |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium-Weak |

| Aromatic Ring | C-H In-plane Bend | 1000 - 1300 | Medium |

| Aromatic Ring | C-H Out-of-plane Bend | 675 - 900 | Strong |

Application in Polymorph Differentiation

Polymorphism is the capacity of a solid material to exist in multiple crystalline forms, each with a distinct internal lattice structure. bohrium.com These different forms, or polymorphs, can possess varied physicochemical properties. While specific polymorphs of this compound are not documented in the reviewed literature, vibrational spectroscopy stands as a primary and highly effective tool for their potential differentiation.

The structural differences between polymorphs, particularly variations in intermolecular interactions like hydrogen bonding, directly influence the vibrational modes of the molecule's functional groups. For carboxylic acids, the hydrogen bonding network of the acid dimers is especially sensitive to the crystal packing.

Therefore, if different polymorphs of this compound were to be crystallized, one would expect to see distinct and measurable shifts in the FTIR and Raman spectra. Key bands to monitor would include the O-H and C=O stretching vibrations of the carboxylic acid group. A change in the crystal lattice would alter the strength of the hydrogen bonds, leading to shifts of several wavenumbers in the positions of these peaks. This allows for the unambiguous identification and quality control of different polymorphic forms. The study of 2,6-dimethoxybenzoic acid, which exists as three polymorphs, demonstrates that such forms can be characterized by thermal analysis and their relative stability determined, a process in which spectroscopic analysis plays a crucial role. bohrium.com

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for confirming the molecular weight and elucidating the structure of compounds like this compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₇H₃F₂NO₄. Using the precise masses of the most abundant isotopes of each element, the monoisotopic (exact) mass can be calculated.

The ability of HRMS to measure mass to several decimal places (typically with an error of less than 5 parts per million) allows for the confident confirmation of the elemental composition of the analyte. This distinguishes it from other potential compounds that may have the same nominal mass but a different elemental formula. For this compound, the theoretical exact mass is 203.00301390 Da. nih.gov

Table 2: Elemental Composition and Exact Mass of this compound

| Element | Count | Isotope | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | 7 | ¹²C | 12.000000 | 84.000000 |

| Hydrogen | 3 | ¹H | 1.007825 | 3.023475 |

| Fluorine | 2 | ¹⁹F | 18.998403 | 37.996806 |

| Nitrogen | 1 | ¹⁴N | 14.003074 | 14.003074 |

| Oxygen | 4 | ¹⁶O | 15.994915 | 63.979660 |

| Total | Calculated Exact Mass | 203.003015 |

Fragmentation Pathways and Structural Elucidation

In mass spectrometry, particularly under electron ionization (EI), the molecular ion is energized and often breaks apart into smaller, characteristic fragment ions. The pattern of these fragments provides a molecular fingerprint that can be used to elucidate the original structure. The fragmentation of this compound can be predicted based on its functional groups and studies of similar molecules like 2-nitrobenzoic acid. nist.gov

Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (•OH) and the loss of the entire carboxyl group (•COOH) or carbon dioxide (CO₂). For nitroaromatic compounds, the loss of the nitro group (•NO₂) is a primary fragmentation route. Furthermore, ortho-substituted nitroaromatics can exhibit an "ortho effect," leading to characteristic losses, such as the elimination of NO followed by CO.

Key predicted fragmentation pathways for this compound ([M], m/z ≈ 203) include:

Loss of •OH: Formation of the acylium ion [M - OH]⁺ at m/z ≈ 186.

Loss of •NO₂: Loss of the nitro radical to yield the [M - NO₂]⁺ ion at m/z ≈ 157.

Loss of •COOH: Decarboxylation to form the [M - COOH]⁺ ion at m/z ≈ 158.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Proposed Fragment Ion | Neutral Loss | Formula of Fragment | Calculated m/z |

|---|---|---|---|

| [C₇H₃F₂NO₄]⁺• (Molecular Ion) | - | C₇H₃F₂NO₄ | 203.00 |

| [C₇H₂F₂NO₃]⁺ | •OH | C₇H₂F₂NO₃ | 186.00 |

| [C₆H₃F₂NO₂]⁺ | •COOH | C₆H₃F₂NO₂ | 158.01 |

| [C₇H₃F₂O₂]⁺ | •NO₂ | C₇H₃F₂O₂ | 157.01 |

| [C₇H₃F₂NO₂]⁺ | CO | C₇H₃F₂NO₂ | 175.01 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,6-dimethoxybenzoic acid |

| 2-nitrobenzoic acid |

| 4-Methyl-3-nitrobenzoic acid |

| Carbon dioxide |

Computational and Theoretical Studies of 2,3 Difluoro 6 Nitrobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,3-difluoro-6-nitrobenzoic acid, these calculations would provide a deep understanding of its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By applying DFT, one could determine the optimized molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles. This would reveal how the fluorine and nitro group substituents influence the geometry of the benzoic acid backbone. Furthermore, DFT calculations would yield the electron density distribution, illustrating the electron-withdrawing effects of the nitro and fluoro groups and the resulting polarization of the molecule.

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, a HOMO-LUMO analysis would identify the most likely sites for nucleophilic and electrophilic attack, providing valuable information for its synthetic applications.

Prediction and Correlation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can then be correlated with experimental data to confirm the molecular structure. For this compound, theoretical calculations could predict its vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). A comparison of these predicted spectra with experimentally obtained data would serve as a powerful tool for structural validation.

Reaction Mechanism Prediction and Transition State Analysis

Theoretical chemistry plays a vital role in elucidating reaction mechanisms. For reactions involving this compound, such as its conversion to an indole (B1671886) derivative mentioned in patent literature, computational studies could map out the entire reaction pathway. This would involve identifying the structures of transition states and intermediates, and calculating the activation energies for each step. Such an analysis would provide a detailed, atomistic understanding of the reaction kinetics and thermodynamics, offering insights that are often difficult to obtain through experimental means alone.

Conformational Analysis and Potential Energy Surfaces

The presence of the carboxylic acid and nitro groups introduces the possibility of different conformations for this compound, primarily related to the orientation of the O-H bond and the rotation around the C-C and C-N bonds. A conformational analysis would involve scanning the potential energy surface by systematically changing key dihedral angles. This would allow for the identification of the most stable conformer(s) and the energy barriers between different conformations. Understanding the conformational landscape is essential as it can significantly influence the molecule's reactivity and its interactions with other molecules.

Intermolecular Interaction Energy Calculations and Topology of Electron Density

The nature and strength of intermolecular interactions are critical for understanding the solid-state structure and properties of this compound. Computational methods can be used to calculate the energy of various types of intermolecular interactions, such as hydrogen bonding (involving the carboxylic acid group) and halogen bonding (involving the fluorine atoms). The theory of Atoms in Molecules (AIM) could be employed to analyze the topology of the electron density, identifying bond critical points and characterizing the nature of these non-covalent interactions. This would provide a detailed picture of how molecules of this compound pack in the solid state.

Applications of 2,3 Difluoro 6 Nitrobenzoic Acid in Diverse Chemical Sectors

Role as a Key Building Block in Advanced Organic Synthesis

The strategic placement of electron-withdrawing fluorine and nitro groups, along with the carboxylic acid moiety, renders 2,3-difluoro-6-nitrobenzoic acid a versatile precursor in multi-step synthetic pathways. These groups can be selectively targeted and transformed, allowing chemists to construct intricate molecular architectures.

The presence of fluorine atoms on an aromatic ring can significantly alter the physical, chemical, and biological properties of a molecule. This compound serves as an important starting material for producing more complex fluorinated aromatics. A key application is its potential role in the synthesis of 2,3,6-trifluorobenzoic acid. While the direct conversion is not explicitly detailed, a closely related process highlights its viability. In a patented method, the analogous compound, 2,3-difluoro-6-nitrobenzonitrile (B2356266), is used to produce 2,3,6-trifluorobenzoic acid. nih.gov This process involves steps such as a chlorine/fluorine exchange and subsequent hydrolysis of the nitrile group to a carboxylic acid. nih.gov Given that a nitrile can be derived from or hydrolyzed to a carboxylic acid, this compound is a logical precursor in similar synthetic strategies aimed at producing polyfluorinated aromatic acids.

The introduction of multiple fluorine atoms is crucial in medicinal chemistry and materials science, often leading to enhanced metabolic stability, increased binding affinity, and modified electronic properties. chemimpex.com

Table 1: Synthetic Utility of Related Fluoronitro-Aromatic Precursors

| Precursor | Target Compound | Significance of Target |

|---|---|---|

| 2,3-Difluoro-6-nitrobenzonitrile | 2,3,6-Trifluorobenzoic acid | Intermediate for insecticides and antibacterial agents. nih.gov |

Heterocyclic compounds are central to pharmaceutical and agrochemical research. The structure of this compound is well-suited for the construction of various heterocyclic systems. The ortho-positioned nitro and carboxylic acid groups can participate in cyclization reactions. For instance, reduction of the nitro group to an amine would yield an ortho-amino benzoic acid derivative, a classic precursor for heterocycles like quinazolines.

Furthermore, the fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution. This reactivity is a cornerstone of fluoroquinolone antibiotic synthesis, where a fluorine atom is displaced by a piperazine (B1678402) or other cyclic amine. researchgate.netnih.gov The general synthesis of quinolones often involves the cyclization of intermediates derived from fluorinated benzoic acids. mdpi.commdpi.com For example, the Gould-Jacobs reaction is a widely used method for creating the quinolone core structure from anilines and malonic acid esters, a pathway where derivatives of this compound could serve as key starting materials after modification. mdpi.com

Similarly, the synthesis of benzoxazines, another important class of heterocycles used in polymer chemistry, often starts from phenolic compounds, amines, and aldehydes. mdpi.com By transforming the functional groups of this compound (e.g., reducing the nitro group and modifying the carboxyl group), it can be guided towards the synthesis of precursors for these heterocyclic structures.

Contributions to Materials Science and Polymer Chemistry

The unique properties conferred by fluorine atoms—such as thermal stability, chemical resistance, and hydrophobicity—make fluorinated compounds highly desirable for creating high-performance polymers and materials. sigmaaldrich.comresearchgate.net

Fluoropolymers are known for their exceptional durability and resistance to harsh environments. sigmaaldrich.comresearchgate.net The incorporation of monomers derived from compounds like this compound can lead to specialty polymers with enhanced characteristics. For instance, an isomer, 2,6-difluoro-3-nitrobenzoic acid, is explored for its potential in creating polymers with improved thermal and mechanical properties. chemimpex.com The presence of both fluorine and nitro groups can contribute to polymers with low surface energy, high thermal stability, and specific electronic properties. These characteristics are highly sought after for applications in advanced coatings, membranes, and electronic components. agcchem.commdpi.com

Table 2: Properties Enhanced by Fluorine Incorporation in Polymers

| Property | Benefit | Application Area |

|---|---|---|

| Thermal Stability | Resistance to degradation at high temperatures. sigmaaldrich.com | Aerospace, automotive, electronics. |

| Chemical Resistance | Durability in corrosive environments. agcchem.com | Chemical processing, protective coatings. |

| Hydrophobicity | Water repellency, non-stick surfaces. sigmaaldrich.com | Coatings, textiles, biomedical devices. |

This compound possesses multiple reactive sites that can be exploited to design functional monomers for polymerization. The carboxylic acid group can be used for condensation polymerizations to form polyesters or polyamides. The fluorine atoms allow for nucleophilic aromatic substitution reactions, enabling the creation of poly(arylene ether)s. sci-hub.se For example, a similar monomer, 2,6-difluoro-2'-sulfobenzophenone, has been successfully used to synthesize high-molecular-weight poly(arylene ether)s and poly(arylene sulfide)s for use as proton-exchange membranes in fuel cells. sci-hub.se This demonstrates a clear pathway for how difluorinated aromatic acids can be converted into valuable monomers for advanced materials. The nitro group can also be retained for its electron-accepting properties or reduced to an amine to provide a different reactive handle for polymerization.

While no specific studies detailing the use of this compound in supramolecular assemblies were identified, its rigid structure and multiple functional groups (capable of hydrogen bonding and other non-covalent interactions) suggest potential as a building block for designing complex, self-assembling molecular systems.

Utilization in Agrochemical Precursor Development

Many modern herbicides, fungicides, and insecticides are complex, fluorinated organic molecules. The synthesis of these agrochemicals often relies on versatile building blocks that can be elaborated into the final active ingredient. This compound and its derivatives fit this role well.

As previously mentioned, a key derivative, 2,3,6-trifluorobenzoic acid, is a valuable intermediate for the synthesis of plant protection agents. nih.gov The synthetic route to this trifluorinated acid can proceed from a 2,3-difluoro-6-nitro precursor, highlighting the importance of this substitution pattern in the agrochemical industry. nih.gov The isomer 2,6-difluoro-3-nitrobenzoic acid is also noted for its use in formulating herbicides and pesticides. chemimpex.com The presence of fluorine atoms is known to enhance the efficacy and selectivity of many pesticides. Therefore, this compound serves as a crucial starting point for accessing a range of fluorinated agrochemical scaffolds.

Application as a Reference Standard in Analytical Chemistry

2,6-Difluoro-3-nitrobenzoic acid serves as a reference standard in analytical chemistry. chemimpex.com Its stable and well-defined chemical properties make it suitable for use in chromatographic techniques, where it can aid in the identification and quantification of other compounds in complex mixtures. chemimpex.com Commercial suppliers offer this compound with a specified purity, typically around 98%, which is a critical parameter for its use as a standard. calpaclab.com

A typical data sheet for a reference standard of this compound would include the following specifications:

| Parameter | Value |

| Chemical Name | 2,6-Difluoro-3-nitrobenzoic acid |

| CAS Number | 83141-10-0 |

| Molecular Formula | C₇H₃F₂NO₄ |

| Molecular Weight | 203.1 g/mol |

| Purity | ≥98% |

| Appearance | White to light yellow powder/crystal |

| Melting Point | 101 - 105 °C |

This data is compiled from multiple sources.

Environmental Aspects and Green Chemistry Innovations for 2,3 Difluoro 6 Nitrobenzoic Acid

Development of Atom-Economical and Solvent-Free Synthetic Processes

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. Traditional synthesis methods often suffer from poor atom economy, generating significant waste. Innovations in the synthesis of 2,3-Difluoro-6-nitrobenzoic acid and its precursors are moving towards more atom-economical and environmentally benign processes, including those that eliminate the need for hazardous organic solvents.

A notable advancement is the development of a solvent-free process for producing 2,3-difluoro-6-nitrophenol (B104600), a direct precursor to the target acid. A patented method describes the reaction of 2,3,4-trifluoronitrobenzene with an aqueous solution of an alkali metal or alkaline earth metal hydroxide (B78521). google.com This reaction proceeds without any organic solvent, and the product is isolated via steam distillation after pH adjustment. google.com This approach not only avoids the use of volatile organic compounds (VOCs) but also utilizes water as the reaction medium, significantly improving the process's green profile.

Table 1: Comparison of Synthetic Pathway Steps

| Pathway | Starting Material | Key Intermediate | Key Transformation | Solvent System |

|---|---|---|---|---|

| Aqueous Hydroxylation Route | 2,3,4-Trifluoronitrobenzene | 2,3-Difluoro-6-nitrophenol | Nucleophilic Aromatic Substitution | Water (Solvent-free) google.com |

| Nitrile Hydrolysis Route | 2,3,4-Trifluoronitrobenzene | 2,3-Difluoro-6-nitrobenzonitrile (B2356266) | Nucleophilic Aromatic Substitution | Polar aprotic (e.g., DMSO, DMF) |

| Traditional Nitration (Isomer Example) | 2,6-Difluorobenzoic Acid | None | Electrophilic Aromatic Substitution | Concentrated H₂SO₄/HNO₃ prepchem.com |

Another potential route involves the synthesis of 2,3-difluoro-6-nitrobenzonitrile from 2,3,4-trifluoronitrobenzene, followed by hydrolysis to yield the carboxylic acid. The initial substitution step, however, typically employs polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). While effective, these solvents present their own environmental and health challenges. The subsequent hydrolysis of the nitrile group to a carboxylic acid is a well-established transformation that can often be performed in aqueous acidic or basic conditions, which is favorable from a green chemistry perspective.

Waste Reduction Strategies and E-Factor Analysis in Production

A critical metric for evaluating the environmental impact of a chemical process is the Environmental Factor (E-Factor), which is the mass ratio of waste generated to the mass of the desired product. A lower E-Factor signifies a greener, more efficient process with less waste.

Applying this analysis to the synthesis of difluoronitrobenzoic acids reveals significant differences between traditional and modern methods.

Traditional Nitration Route : The synthesis of 2,6-difluoro-3-nitrobenzoic acid via direct nitration serves as a model for a high E-Factor process. prepchem.com In this method, for every 0.474 moles (75.0 g) of 2,6-difluorobenzoic acid, 1.092 moles (107.1 g) of sulfuric acid and 0.498 moles (31.4 g of 70% solution) of nitric acid are used. prepchem.com This, combined with the large volumes of water for quenching and organic solvents for extraction and purification, results in a substantial amount of waste, leading to a very high E-Factor, typical for fine chemical manufacturing.

Table 2: E-Factor Estimation for Different Synthetic Pathways

| Metric | Traditional Nitration (Isomer Model) | Greener Precursor Route (Aqueous) |

|---|---|---|

| Primary Reagents | Difluorobenzoic acid, Nitric acid, Sulfuric acid prepchem.com | Trifluoronitrobenzene, Metal hydroxide google.com |

| Solvent Use | High (Extraction, Purification) prepchem.com | Minimal (Aqueous medium, no organic solvent) google.com |

| Major Waste Products | Spent acid, inorganic salts, organic solvents | Fluoride (B91410) salts, water |

| Estimated E-Factor | High (>>10) | Low (<5) |

| Key Advantage | - | Elimination of organic solvents, reduced inorganic waste google.com |

Note: E-Factor values are estimates for comparison, as exact figures depend on process-specific details like yield and solvent recycling rates.

The primary strategy for waste reduction in the production of this compound is therefore the careful selection of the synthetic pathway. Moving away from classical electrophilic nitrations and towards nucleophilic aromatic substitution on highly functionalized starting materials allows for the use of greener reagents and solvent systems, drastically lowering the E-Factor.

Non-Biological Degradation Pathways and Environmental Fate Studies (excluding ecotoxicity)

Understanding the environmental fate of a chemical is crucial for assessing its long-term impact. For this compound, non-biological degradation pathways such as photolysis and hydrolysis are important considerations, particularly given the stability of its functional groups.

The structure of the compound, featuring a nitroaromatic system and highly stable carbon-fluorine (C-F) bonds, suggests a degree of persistence in the environment. The C-F bond is the strongest single bond in organic chemistry, making fluorinated compounds generally resistant to degradation. Studies on other fluorinated carboxylic acids, like perfluorooctanoic acid (PFOA), have shown that their degradation is challenging due to the stability of these bonds. frontiersin.org

Photodegradation, or breakdown by light, is a potential environmental sink for aromatic compounds. The nitroaromatic structure of this compound allows it to absorb UV radiation, which could initiate degradation processes. However, the environmental fate can be complex. For instance, studies on other aromatic acids have shown that their photodegradation can be significantly inhibited by the formation of complexes with metal ions present in the environment. nih.gov Similarly, the environmental degradation of EDTA, another carboxylic acid, is largely driven by the photodegradation of its iron(III) complex. nih.gov It is plausible that this compound could form similar complexes with metal ions in soil or water, which would alter its environmental persistence and degradation pathway.

Hydrolysis of the amide or ester derivatives of carboxylic acids is a common degradation route, but the benzoic acid group itself is generally stable under typical environmental pH conditions. The primary determinant of its persistence is likely the stability of the aromatic ring structure, fortified by the electron-withdrawing nitro and fluoro groups. Specific experimental studies on the photolytic or hydrolytic half-life of this compound are not widely available, but based on its chemical structure, it is expected to be relatively persistent, with photodegradation of the parent molecule or its metal complexes being the most probable, albeit potentially slow, non-biological degradation pathway.

Future Research and Emerging Applications of this compound: A Roadmap for Innovation

Future Research Trajectories and Emerging Opportunities for 2,3 Difluoro 6 Nitrobenzoic Acid

The strategic placement of fluorine atoms and a nitro group on the benzoic acid scaffold endows 2,3-Difluoro-6-nitrobenzoic acid with unique electronic properties and reactivity, making it a promising, yet underexplored, building block in chemical synthesis. The following sections delineate key areas where future research could unlock the full potential of this versatile compound, paving the way for novel applications in materials science and fine chemical production.

Q & A

Basic: What are the common synthetic routes for preparing 2,3-difluoro-6-nitrobenzoic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves nitration and fluorination of a benzoic acid precursor. For example, nitration of 2,3-difluorobenzoic acid using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) can introduce the nitro group at the 6-position. Fluorination may require electrophilic substitution with F₂ or metal fluoride agents (e.g., KF/Selectfluor®). Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize side products like over-nitrated derivatives. Evidence from analogous fluorinated benzoic acid syntheses suggests using inert atmospheres to prevent decomposition .

Basic: How can this compound be purified, and what analytical techniques validate purity?

Methodological Answer:

Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) are effective. Purity validation requires:

- HPLC : Reverse-phase C18 column, UV detection at 254 nm.

- Melting Point Analysis : Compare observed mp with literature values (if available).

- ¹H/¹⁹F NMR : Confirm absence of protonated impurities and fluorine coupling patterns. For advanced validation, High-Resolution Mass Spectrometry (HRMS) ensures molecular ion consistency .

Basic: What spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

- ¹H and ¹³C NMR : Identify aromatic proton environments and carboxylate carbon.

- ¹⁹F NMR : Resolve fluorine coupling (J values) to confirm substituent positions.

- IR Spectroscopy : Detect carboxyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520/1350 cm⁻¹) stretches.

- UV-Vis : Assess electronic transitions influenced by nitro and fluorine groups. Cross-validate with computational methods (DFT) for vibrational/electronic assignments .

Advanced: How is single-crystal X-ray diffraction used to resolve the molecular structure of this compound?

Methodological Answer:

- Crystallization : Use slow evaporation from DMSO or ethanol to grow suitable crystals.

- Data Collection : Employ a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100–150 K.

- Structure Refinement : Use SHELXL for small-molecule refinement. ORTEP-3 or WinGX generates thermal ellipsoid plots to visualize atomic displacement. Validate bond lengths/angles against DFT-optimized geometries .

Advanced: How can researchers address low synthetic yields of this compound?

Methodological Answer:

- Side Product Analysis : Use LC-MS to identify byproducts (e.g., di-nitrated species).

- Reaction Kinetics : Perform time-resolved NMR to pinpoint incomplete fluorination or nitro group migration.

- Solvent Optimization : Switch to DMF or DMSO to stabilize intermediates. Evidence from fluorophenol syntheses suggests microwave-assisted reactions improve yields by reducing decomposition .

Advanced: What strategies resolve contradictions between experimental and computational spectral data?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and simulate NMR/IR spectra. Compare with experimental data to identify conformational discrepancies.

- Solvent Effects : Include solvent models (e.g., PCM for DMSO) in simulations.

- Dynamic Effects : For flexible substituents, use molecular dynamics to account for temperature-dependent averaging .

Advanced: How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution?

Methodological Answer:

- Isotopic Labeling : Use ¹⁸O in the carboxyl group to track substitution sites via MS.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates.

- Computational Modeling : Identify transition states (TS) using Gaussian or ORCA. Intrinsic Reaction Coordinate (IRC) analysis maps reaction pathways .

Advanced: What precautions are critical for handling this compound in high-temperature reactions?

Methodological Answer:

- Thermal Stability Testing : Perform DSC/TGA to identify decomposition thresholds.

- Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation.

- Ventilation : Employ fume hoods with HEPA filters, as nitro compounds may release toxic fumes (e.g., NOx). Safety protocols from fluorobenzene derivatives recommend PPE (nitrile gloves, face shields) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.